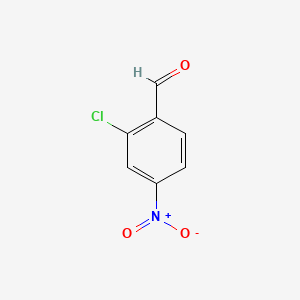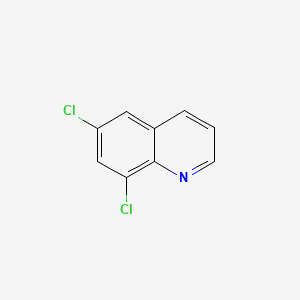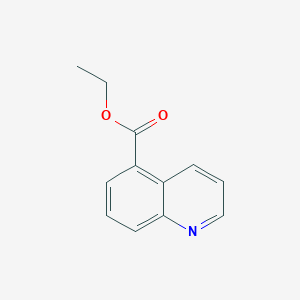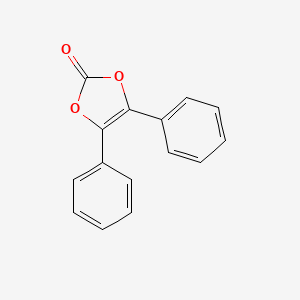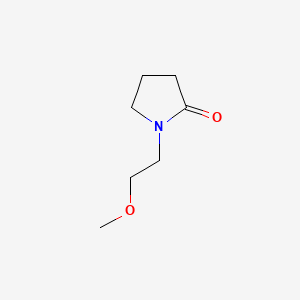
1-(2-Methoxyethyl)pyrrolidin-2-one
Übersicht
Beschreibung
“1-(2-Methoxyethyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, such as “1-(2-Methoxyethyl)pyrrolidin-2-one”, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyethyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring with a methoxyethyl group attached to the nitrogen .
Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methoxyethyl)pyrrolidin-2-one” include a molecular weight of 143.18, a boiling point of 251℃, a density of 1.047, and a flash point of 106℃ .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Conformational Studies : The pyrrolidin-2-one ring, including variants with methoxyethyl substituents, often exhibits specific conformations, such as envelope structures, which are crucial for understanding their chemical behavior and interactions. One study on a related compound, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, revealed insights into its molecular arrangement and hydrogen bonding patterns (Mohammat et al., 2008).
Synthesis Methods and Applications
- Ultrasound-promoted Synthesis : A study discussed the use of ultrasound to synthesize pyrrolidin-2-ones, demonstrating a more environmentally sustainable process with minimized waste and reduced energy requirements (Franco et al., 2012).
- Antihypertensive and Antiarrhythmic Derivatives : Research on 1-substituted pyrrolidin-2-one derivatives showed significant antiarrhythmic and antihypertensive activities, suggesting their potential as therapeutic agents (Malawska et al., 2002).
Biological Activity and Pharmaceutical Potential
- Synthesis of Medicinal Molecules : Studies have shown that the introduction of various substituents into the pyrrolidin-2-one nucleus is important for synthesizing new medicinal compounds with improved biological activity (Rubtsova et al., 2020).
- Antimicrobial Activities : The interaction of 1-(2-methoxyethyl)pyrrolidin-2-ones with amines and their resulting antimicrobial activities have been a focus of research, indicating potential applications in combating microbial infections (Gein et al., 2009).
Material Science and Chemical Properties
- Electroanalytic and Spectroscopic Properties : Pyrrolidin-2-one derivatives have been explored for their electrochromic and ion receptor properties, indicating potential applications in material science and sensor technology (Mert et al., 2013).
Chemistry and Synthesis Techniques
- Ring Contraction Techniques : Research has demonstrated methods for converting pyrrolidines into pyrrolidin-2-ones, showcasing advanced synthetic techniques relevant to organic chemistry (Tehrani et al., 2000).
Zukünftige Richtungen
Pyrrolidin-2-ones, such as “1-(2-Methoxyethyl)pyrrolidin-2-one”, are of great interest in the field of medicinal chemistry due to their inherent rich reactivity and their presence in natural products and synthetic compounds with potent biological activities . Therefore, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6-5-8-4-2-3-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGBRANQIWBMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965900 | |
| Record name | 1-(2-Methoxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)pyrrolidin-2-one | |
CAS RN |
51576-82-0 | |
| Record name | 1-(2-Methoxyethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51576-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyethyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





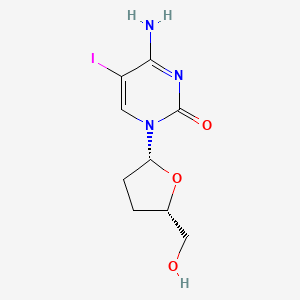
![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)
